molecular formula C11H12ClNO B14854868 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Cat. No.: B14854868
M. Wt: 209.67 g/mol
InChI Key: DKHWKKZBHIBURI-UHFFFAOYSA-N
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Description

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines.

Preparation Methods

The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves a multi-step process:

    Acylation Reaction: The process begins with the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

    Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to yield 7-chloro-3,4-tetrahydrobenzo[B]azepine-2,5-one.

    Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2-one-5-glycol ketal.

    Reduction and De-ketalation: Finally, the ketal is reduced and de-ketalated under acidic conditions to produce this compound.

Chemical Reactions Analysis

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with molecular targets such as the vasopressin V2 receptor. By acting as an antagonist, it inhibits the receptor’s activity, leading to increased excretion of water without electrolyte loss. This mechanism is particularly useful in treating conditions like hyponatremia .

Comparison with Similar Compounds

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other benzazepine derivatives such as:

These comparisons highlight the unique structural features and applications of this compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

9-chloro-7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H12ClNO/c1-7-5-8-10(14)3-2-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3

InChI Key

DKHWKKZBHIBURI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NCCCC2=O

Origin of Product

United States

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